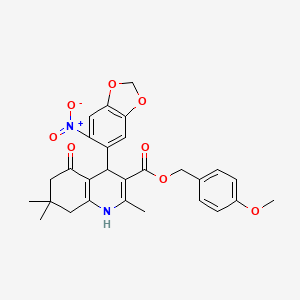

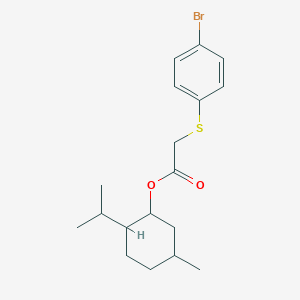

![molecular formula C10H17N5OS B5204028 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5204028.png)

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-cyclohexylacetamide

Overview

Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-cyclohexylacetamide is a compound that features a triazole ring, a sulfanyl group, and a cyclohexylacetamide moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the triazole ring is particularly noteworthy as it is known for its wide range of biological activities.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 3-(5-amino-1h-1,2,4-triazol-3-yl)propanamides, have been reported to be potent inhibitors of kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

It’s known that kinase inhibitors often work by blocking the active sites of the enzyme, preventing the attachment of the substrate, and thus inhibiting the reaction

Biochemical Pathways

By inhibiting these enzymes, the compound could disrupt these pathways and their downstream effects .

Result of Action

For instance, it could inhibit cell growth and division, induce apoptosis, or alter cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-cyclohexylacetamide can be achieved through a multi-step process. One common method involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclocondensation of aminoguanidine hydrochloride with a suitable precursor such as succinic anhydride under microwave irradiation.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a thiol reagent under basic conditions.

Attachment of the Cyclohexylacetamide Moiety: The final step involves the acylation of the triazole-sulfanyl intermediate with cyclohexylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclocondensation step and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-cyclohexylacetamide can undergo various types of chemical reactions, including:

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Dihydrotriazole derivatives

Substitution: N-alkylated or N-acylated triazole derivatives

Scientific Research Applications

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications:

Medicinal Chemistry: The compound’s triazole ring is known for its potential antiviral, antibacterial, antifungal, and anticancer properties. It can be used as a scaffold for the development of new therapeutic agents.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing triazole and sulfanyl functionalities.

Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties such as conductivity or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- 5-amino-1H-1,2,4-triazole-3-carbohydrazide

- 4-(1H-1,2,4-triazol-1-yl) derivatives

Uniqueness

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-cyclohexylacetamide is unique due to the combination of the triazole ring, sulfanyl group, and cyclohexylacetamide moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other triazole derivatives. The presence of the cyclohexylacetamide moiety, in particular, can enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy .

Properties

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5OS/c11-9-13-10(15-14-9)17-6-8(16)12-7-4-2-1-3-5-7/h7H,1-6H2,(H,12,16)(H3,11,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQWLDJASGFNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329136 | |

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49815979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721894-68-4 | |

| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium;3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)

![(5E)-5-{[3-BROMO-5-ETHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5203950.png)

![2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5203953.png)

![1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)

![N-methyl-3-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}-1-propanamine trifluoroacetate](/img/structure/B5203996.png)

![(5Z)-5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5204004.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5204013.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)

![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)